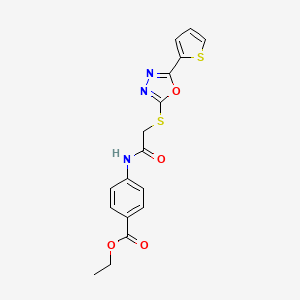

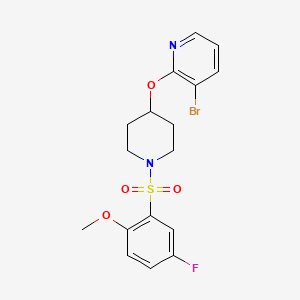

(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Spectroscopic Properties and Quantum Chemistry

A study investigated the electronic absorption, excitation, and fluorescence properties of related compounds, highlighting their dual fluorescence in various solvents, influenced by methyl/alkyl substitution and intramolecular hydrogen bonding. Quantum chemistry calculations provided insights into their electronic structures and excited states (I. A. Z. Al-Ansari, 2016).

Crystal Chemistry of Metal Complexes

Research on zinc quinaldinate complexes with pyridine-based ligands demonstrated the structural integrity of these complexes in various coordination environments. The study explored the influence of substituents on ligand over solid-state intermolecular interactions, with implications for materials science and coordination chemistry (B. Modec, 2018).

Catalytic Applications

The FeCl3-catalyzed formation of indolizine derivatives from a related compound highlighted its potential in synthesizing aryl indolizinyl methanones, demonstrating the compound's utility in organic synthesis and catalysis (I. Yavari, Maryam Naeimabadi, M. Halvagar, 2016).

Synthesis and Characterization of Novel Compounds

Another study focused on the synthesis and reactions of compounds related to (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone, exploring the formation of various heterocyclic derivatives with potential pharmaceutical applications (S. S. Ibrahim, H. M. El-Shaaer, A. Hassan, 2002).

Selectivity Insights in Pharmaceutical Chemistry

Research on pyridine substituted 3,4-dihydro-1H-quinolin-2-ones provided valuable insights into the selectivity of aldosterone synthase inhibitors, showcasing the importance of subtle changes in heterocyclic moieties for developing selective inhibitors (S. Lucas, M. Negri, Ralf Heim, Christina Zimmer, R. Hartmann, 2011).

Mechanism of Action

Target of Action

The compound (3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone is a complex molecule that may interact with multiple targets. The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been reported to have target selectivity .

Mode of Action

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

The pyrrolidine ring is known to be involved in various biological activities, and its influence on biological activity has been investigated .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules like this one is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring have been reported to have various biological activities .

Properties

IUPAC Name |

(3-pyridin-2-yloxypyrrolidin-1-yl)-quinoxalin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c23-18(16-11-20-14-5-1-2-6-15(14)21-16)22-10-8-13(12-22)24-17-7-3-4-9-19-17/h1-7,9,11,13H,8,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKCBFJJEKQGAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC=N2)C(=O)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2839013.png)

![6-[[4-(3-methylphenyl)-5-(propan-2-ylthio)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2839021.png)

![2-(5-Methyl-4-phenyl-1H-imidazol-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2839022.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide](/img/structure/B2839025.png)

![2-[[2-(2,3-dichloro-N-methylsulfonylanilino)acetyl]amino]benzamide](/img/structure/B2839030.png)

![2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2839031.png)

![5,6-dichloro-N-[1-(2-oxooxolan-3-yl)piperidin-4-yl]pyridine-3-sulfonamide](/img/structure/B2839032.png)